

Laboratory Scale Synthesis of Diammonium Adipate: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diammonium adipate*

Cat. No.: *B1204422*

[Get Quote](#)

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of **diammonium adipate**. The synthesis is achieved through a straightforward acid-base neutralization of adipic acid with ammonium hydroxide. This application note includes a step-by-step experimental procedure, safety precautions, characterization methods, and expected results. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Diammonium adipate is the ammonium salt of adipic acid, a dicarboxylic acid. It serves as a versatile chemical intermediate in various industrial applications. The synthesis of **diammonium adipate** is a classic acid-base reaction, offering a high-yielding and straightforward procedure suitable for a laboratory setting. This protocol details a reliable method for its preparation from readily available starting materials.

Reaction Scheme

The synthesis of **diammonium adipate** proceeds via the neutralization of adipic acid with two equivalents of ammonium hydroxide.

Experimental Protocol

Materials and Equipment

- Adipic acid ($\geq 99\%$)
- Ammonium hydroxide solution (28-30% NH_3 basis)
- Deionized water
- Ethanol (for washing)
- Beakers (250 mL and 500 mL)
- Magnetic stirrer and stir bar
- pH meter or pH indicator strips
- Ice bath
- Büchner funnel and filter flask
- Vacuum source
- Drying oven or desiccator
- Standard laboratory glassware (graduated cylinders, spatulas, etc.)
- Personal Protective Equipment (safety goggles, lab coat, gloves)

Synthesis Procedure

- Preparation of Adipic Acid Solution: In a 250 mL beaker equipped with a magnetic stir bar, add 14.6 g (0.1 mol) of adipic acid to 50 mL of deionized water. Stir the mixture. Gentle heating (to approximately 40-50 °C) may be applied to aid in the dissolution of the adipic acid.
- Neutralization: Once the adipic acid is dissolved, allow the solution to cool to room temperature. Place the beaker in an ice bath to manage the exothermic nature of the

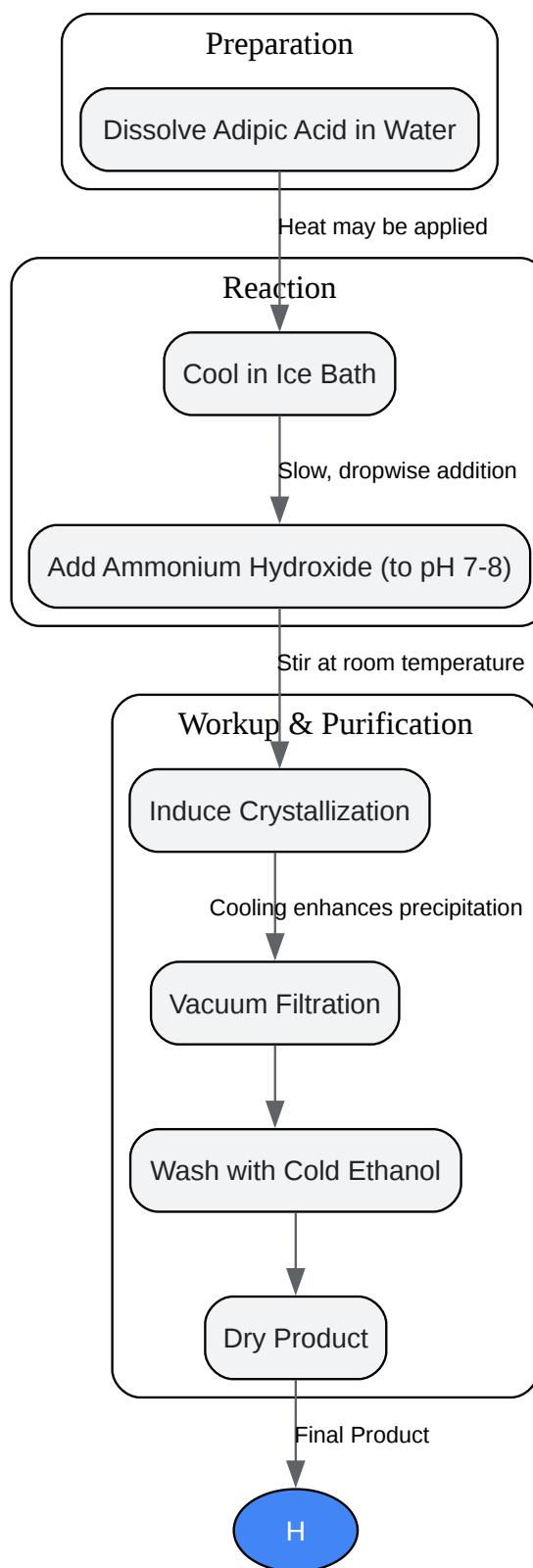
neutralization reaction.

- Slowly add concentrated ammonium hydroxide solution (approximately 15 mL, ~0.22 mol) dropwise to the stirred adipic acid solution.
- pH Monitoring: Monitor the pH of the reaction mixture continuously. Continue adding ammonium hydroxide until the pH of the solution reaches 7.0-8.0.
- Crystallization: Once the target pH is achieved, remove the beaker from the ice bath and continue stirring at room temperature for 30 minutes to ensure the reaction is complete. The product will begin to precipitate as a white solid. To enhance crystallization, the solution can be further cooled in an ice bath for 30-60 minutes.
- Isolation of Product: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with two small portions of cold ethanol to remove any unreacted starting materials and residual water.
- Drying: Dry the purified **diammonium adipate** in a vacuum oven at 50-60 °C until a constant weight is achieved. Alternatively, the product can be air-dried or dried in a desiccator.

Data Presentation

Parameter	Value
Molecular Formula	C ₆ H ₁₆ N ₂ O ₄
Molecular Weight	180.20 g/mol
Appearance	White crystalline solid
Melting Point	152 °C
pH of reaction completion	7.0 - 8.0
Theoretical Yield	18.02 g (based on 0.1 mol of adipic acid)
Expected Yield	High (typically >90%)

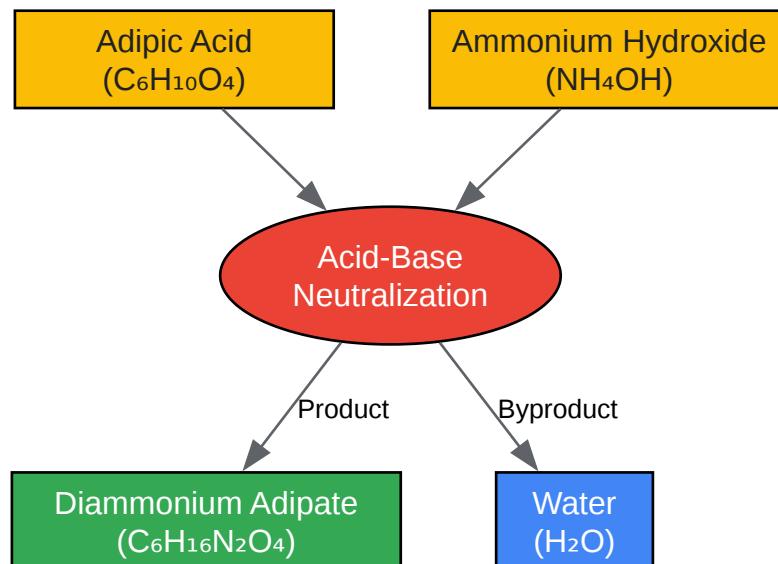
Characterization


The identity and purity of the synthesized **diammonium adipate** can be confirmed by the following methods:

- Melting Point: The melting point should be sharp and consistent with the literature value (approximately 152 °C).
- FTIR Spectroscopy: The formation of the salt can be confirmed by the presence of characteristic peaks for the ammonium ion (N-H stretch) and the carboxylate group (C=O stretch), and the disappearance of the broad carboxylic acid O-H stretch from the starting material.
- ^1H NMR Spectroscopy (in D_2O): The spectrum should show two multiplets corresponding to the two sets of methylene protons in the adipate backbone. The labile ammonium protons will exchange with deuterium and will likely not be observed.[\[1\]](#)

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
- Adipic acid can cause skin and eye irritation.
- Concentrated ammonium hydroxide is corrosive and has a pungent odor. Avoid inhalation of vapors and contact with skin and eyes.
- The neutralization reaction is exothermic; therefore, slow addition and cooling are necessary to control the temperature.


Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **diammonium adipate**.

Signaling Pathway Diagram (Logical Relationship)

[Click to download full resolution via product page](#)

Caption: Logical relationship of reactants to products in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AMMONIUM ADIPATE(3385-41-9) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Laboratory Scale Synthesis of Diammonium Adipate: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204422#laboratory-scale-synthesis-protocol-for-diammonium-adipate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com